molecular formula C9H10FN B6209163 4-fluoro-2,3-dihydro-1H-inden-5-amine CAS No. 2731008-13-0

4-fluoro-2,3-dihydro-1H-inden-5-amine

Cat. No. B6209163
CAS RN: 2731008-13-0
M. Wt: 151.2
InChI Key:
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Description

4-Fluoro-2,3-dihydro-1H-inden-5-amine, or FDIA, is an organic compound that has been studied for its potential applications in scientific research. It is a heterocyclic amine compound, consisting of a five-membered ring with a nitrogen atom at the center. FDIA is a promising compound for use in organic synthesis, due to its ability to be easily modified and its low toxicity. In addition to its potential applications in organic synthesis, FDIA has been studied for its potential uses in biochemistry and physiology, as well as its potential advantages and limitations as a reagent in laboratory experiments. The following paper will discuss the synthesis method of FDIA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Scientific Research Applications

FDIA has been studied for its potential uses in scientific research. It has been studied for its potential applications in organic synthesis, as it can be easily modified and has low toxicity. In addition, FDIA has been studied for its potential uses in biochemistry and physiology, as it can be used to study protein-protein interactions and enzyme-substrate interactions. FDIA is also a promising compound for use in drug development, as it can be used to study the effects of drugs on biochemical and physiological processes.

Mechanism of Action

The mechanism of action of FDIA is not yet fully understood. However, it is believed that FDIA works by modulating the activity of enzymes and other proteins in the body. This modulation of protein activity is thought to be due to the presence of a fluorine atom in FDIA, as fluorine is known to interact with proteins in a way that can alter their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of FDIA are not yet fully understood. However, studies have shown that FDIA can modulate the activity of enzymes and other proteins, which can lead to changes in biochemical and physiological processes. For example, FDIA has been shown to modulate the activity of proteins involved in signal transduction pathways, which can lead to changes in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

FDIA has several advantages and limitations for use in laboratory experiments. One of the main advantages of FDIA is its low toxicity, which makes it a safe reagent for use in laboratory experiments. Additionally, FDIA is a promising compound for use in organic synthesis, as it can be easily modified. However, FDIA also has some limitations for use in laboratory experiments. For example, FDIA is not very soluble in water, which can limit its use in certain types of experiments.

Future Directions

There are many potential future directions for the study of FDIA. One potential direction is to further study the biochemical and physiological effects of FDIA, as well as its potential applications in drug development. Additionally, further research into the mechanism of action of FDIA could be beneficial, as it could lead to a better understanding of how FDIA modulates protein activity. Additionally, further research into the synthesis methods of FDIA could be beneficial, as it could lead to more efficient and cost-effective methods of synthesizing FDIA. Finally, further research into the advantages and limitations of FDIA for use in laboratory experiments could be beneficial, as it could lead to a better understanding of the potential uses of FDIA in laboratory experiments.

Synthesis Methods

FDIA can be synthesized through a variety of methods. One of the simplest methods involves the reaction of 4-fluorobenzaldehyde and ethylenediamine in the presence of sodium ethoxide. This reaction yields a mono-substituted indene, which can then be further reacted with formaldehyde and hydroxylamine to form FDIA. Other methods for synthesizing FDIA include the reaction of 4-fluorobenzaldehyde with aniline and sodium ethoxide, as well as the reaction of 4-fluorobenzaldehyde with hydroxylamine and sodium ethoxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-fluoro-2,3-dihydro-1H-inden-5-amine involves the reduction of 4-fluoro-1,2,3,4-tetrahydro-1-naphthalenone followed by reductive amination with ammonia.", "Starting Materials": [ "4-fluoro-1,2,3,4-tetrahydro-1-naphthalenone", "Ammonia", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Dissolve 4-fluoro-1,2,3,4-tetrahydro-1-naphthalenone in methanol", "Add sodium borohydride to the solution and stir for several hours at room temperature", "Add hydrochloric acid to the reaction mixture to quench the excess sodium borohydride", "Extract the product with a suitable solvent", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution to obtain 4-fluoro-2,3-dihydro-1-naphthalenol", "Dissolve 4-fluoro-2,3-dihydro-1-naphthalenol in methanol", "Add ammonia to the solution and stir for several hours at room temperature", "Acidify the reaction mixture with hydrochloric acid", "Extract the product with a suitable solvent", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution to obtain 4-fluoro-2,3-dihydro-1H-inden-5-amine" ] }

CAS RN

2731008-13-0

Molecular Formula

C9H10FN

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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